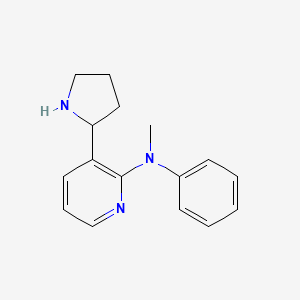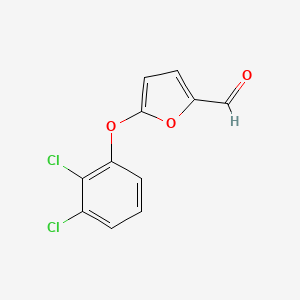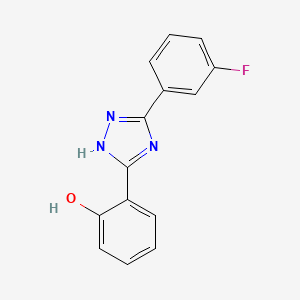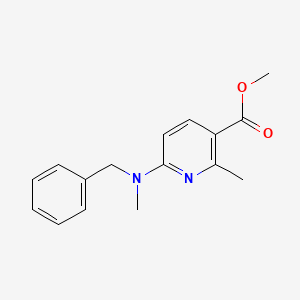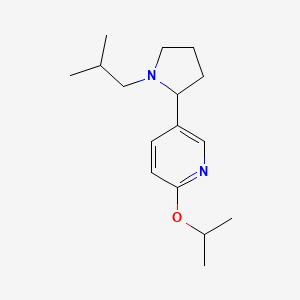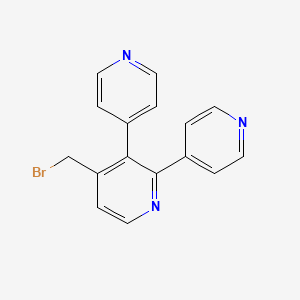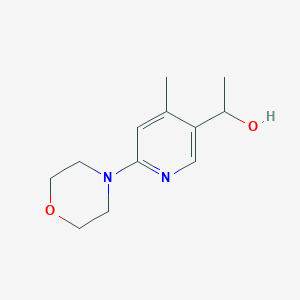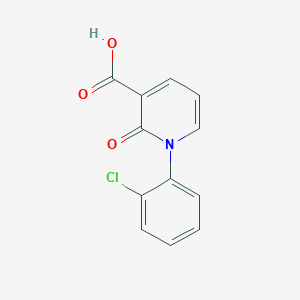
1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-chlorophenylacetate with gamma-butyrolactone in the presence of metallic sodium and toluene. The reaction mixture is heated and stirred, followed by the addition of sulfuric acid to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 1-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-5-carboxylic acid These compounds share a similar dihydropyridine core structure but differ in the position of the carboxylic acid group. The unique positioning of the carboxylic acid group in this compound may contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H8ClNO3 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-1-2-6-10(9)14-7-3-4-8(11(14)15)12(16)17/h1-7H,(H,16,17) |
InChI Key |
UOGXTCONJABBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C(C2=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


